molecular formula C10H6Br2N2 B1475508 4-Bromo-6-(3-bromophenyl)pyrimidine CAS No. 1600945-93-4

4-Bromo-6-(3-bromophenyl)pyrimidine

Cat. No. B1475508
CAS RN: 1600945-93-4
M. Wt: 313.98 g/mol
InChI Key: HVDXGPPCLANWQL-UHFFFAOYSA-N
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Description

“4-Bromo-6-(3-bromophenyl)pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .


Synthesis Analysis

The synthesis of “4-Bromo-6-(3-bromophenyl)pyrimidine” involves several steps. The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(3-bromophenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic ring structure with two nitrogen atoms . The molecular formula is C10H6Br2N2 and the average mass is 313.976 Da .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Pyrimidine Synthesis : Compounds related to 4-Bromo-6-(3-bromophenyl)pyrimidine serve as key intermediates in the synthesis of more complex pyrimidine derivatives. For instance, Shan Hou et al. (2016) developed a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine, highlighting its importance as an intermediate in pharmaceutical and chemical fields (Hou et al., 2016).

Medicinal Chemistry Applications

  • Antiviral Activity : Derivatives of pyrimidine, including those brominated at specific positions, have been evaluated for antiviral activities. D. Hocková et al. (2003) studied 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, noting their inhibitory effects on retrovirus replication (Hocková et al., 2003).
  • Antimicrobial and Antituberculosis Activity : Compounds incorporating bromophenyl-pyrimidine structures have been synthesized and evaluated for their antimicrobial and antituberculosis properties. Hetal I. Soni and N. Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives showing good antimicrobial activity (Soni & Patel, 2017).

Material Science and Chemical Synthesis Applications

  • Nonlinear Optical Materials : A. Hussain et al. (2020) focused on the structural parameters and nonlinear optical properties of thiopyrimidine derivatives, demonstrating the significance of pyrimidine rings in developing materials with potential applications in nonlinear optics and medicine (Hussain et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromophenyl isocyanate, suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . This suggests that “4-Bromo-6-(3-bromophenyl)pyrimidine” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-bromo-6-(3-bromophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXGPPCLANWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(3-bromophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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